Taspine

Descripción general

Descripción

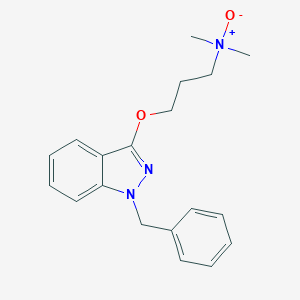

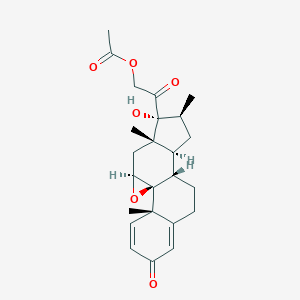

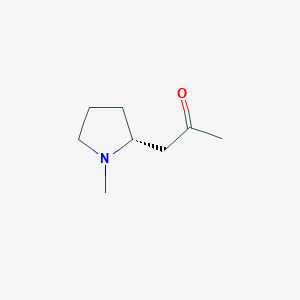

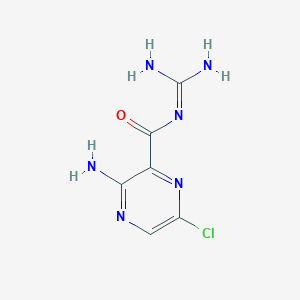

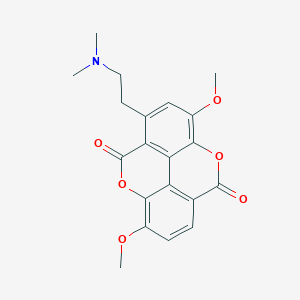

Taspine es un compuesto alcaloide natural conocido por sus potentes actividades biológicas. Se encuentra principalmente en el látex del árbol Croton lechleri, comúnmente conocido como "Sangre de Dragón". This compound ha sido reconocido por sus propiedades de cicatrización de heridas y su papel como inhibidor de la acetilcolinesterasa. El compuesto tiene una fórmula molecular de C20H19NO6 y una masa molar de 369,37 g/mol .

Aplicaciones Científicas De Investigación

La taspine tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La this compound se utiliza como material de partida para la síntesis de varios derivados con posibles actividades biológicas.

Mecanismo De Acción

La taspine ejerce sus efectos a través de varios mecanismos:

Inhibición de la acetilcolinesterasa: La this compound inhibe la enzima acetilcolinesterasa, lo que lleva a un aumento de los niveles de acetilcolina en la hendidura sináptica.

Interacción con EGFR y VEGFR: La this compound se une e inhibe la actividad de EGFR y VEGFR, lo que lleva a una reducción de la proliferación celular y la angiogénesis.

Propiedades quimiotácticas: La this compound estimula la quimiotaxis de los fibroblastos, promoviendo la cicatrización de heridas.

Análisis Bioquímico

Biochemical Properties

Taspine interacts with various biomolecules, notably the Epidermal Growth Factor Receptor (EGFR), a trans-membrane tyrosine kinase receptor . EGFR is crucial in cell proliferation, differentiation, apoptosis, invasion, and angiogenesis .

Cellular Effects

This compound has been found to inhibit the proliferation of A431 and HEK293/EGFR cells . It acts on EGFR at the cell membrane and inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with the cell and acting on EGFR at the cell membrane . It inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings. High-performance liquid chromatography–mass spectrometry (HPLC–MS) results showed that this compound decreased in the supernatant liquid and increased in the cell lysate .

Transport and Distribution

This compound can enter the cell or act on the cell membrane receptor

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis total de taspine fue reportada por primera vez por T. Ross Kelly y Roger L. Xie en 1998 . La síntesis involucra múltiples pasos, comenzando con la isovanillina disponible comercialmente. Los pasos clave incluyen:

Formación del sistema cíclico benzopirano: Esto implica la ciclación de un intermedio para formar la estructura principal de la this compound.

Introducción de la cadena lateral dimetilaminoetil: Este paso implica la alquilación del intermedio con un reactivo adecuado para introducir el grupo dimetilaminoetil.

Metoxilación: La introducción de grupos metoxilo en posiciones específicas del sistema cíclico benzopirano.

El rendimiento general de la síntesis es aproximadamente del 16,5% .

Métodos de Producción Industrial

La producción industrial de this compound se logra típicamente mediante la extracción de fuentes naturales, particularmente el látex de Croton lechleri. El proceso de extracción involucra:

Recolección de látex: El látex se recolecta de la corteza del árbol.

Análisis De Reacciones Químicas

Tipos de Reacciones

La taspine experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.

Reducción: La reducción de la this compound puede conducir a la formación de derivados reducidos.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en la cadena lateral dimetilaminoetil.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas distintas .

Comparación Con Compuestos Similares

La taspine es única en comparación con otros compuestos similares debido a sus diversas actividades biológicas y su presencia en el látex de Croton lechleri. Los compuestos similares incluyen:

Magnoflorina: Otro alcaloide que se encuentra en las especies de Croton, conocido por sus propiedades antiinflamatorias y antioxidantes.

TPD7: Un derivado de la this compound con propiedades anticancerígenas mejoradas.

HMQ1611: Otro derivado de la this compound con actividades biológicas similares.

La this compound destaca por sus potentes propiedades de cicatrización de heridas y anticancerígenas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taspine contribute to wound healing?

A1: this compound demonstrates a dose-dependent wound healing effect, primarily by stimulating fibroblast chemotaxis, attracting these cells to the wound site and promoting early healing phases. [, , , ] Additionally, it accelerates wound healing by increasing the autocrine production of transforming growth factor-beta 1 (TGF-β1) and epidermal growth factor (EGF) by fibroblasts. [] Recent studies also indicate a role in regulating keratinocyte growth factor (KGF) signaling pathways, further contributing to its wound healing properties. []

Q2: What is the role of this compound in inhibiting tumor growth?

A2: this compound exhibits anti-tumor activity through multiple mechanisms. It inhibits tumor angiogenesis by decreasing microvessel density and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [] Furthermore, it induces apoptosis in vascular endothelial cells by downregulating the expression of Bcl-2 and upregulating Bax, shifting the balance towards cell death. [] In specific cancer types like liver cancer, this compound derivatives have shown promising results by inhibiting EGF and VEGF expression, leading to reduced tumor growth and invasion. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C20H25NO3 and a molecular weight of 327.41 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, semi-empirical calculations, including AM1 and CNDO/S, have been performed to elucidate the molecular structure and electronic spectrum of this compound. [] These calculations have provided insights into the molecule's conformational flexibility and spectral properties.

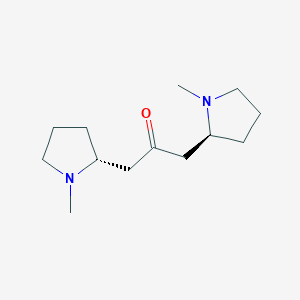

Q5: How do structural modifications of this compound affect its activity?

A5: Research suggests that specific structural modifications of this compound can significantly impact its activity and potency. For example, the introduction of coumarin fluorescent groups into this compound's basic structure created novel diphenyl derivatives that function as both fluorescence probes and inhibitors of breast cancer cell proliferation. [] Similarly, a biphenyl urea this compound derivative, TPD7, demonstrated enhanced inhibitory effects on leukemia Jurkat cell growth by regulating Ephrin-B2 signaling. []

Q6: Are there any strategies to improve the stability or bioavailability of this compound?

A6: One study focused on optimizing the preparation of this compound liposomes using a uniform design approach. [] This method aimed to encapsulate this compound within liposomes to enhance its stability and bioavailability.

Q7: What is known about the pharmacokinetics of this compound?

A7: A study employing RP-HPLC investigated the pharmacokinetics of this compound in rats. [] The results revealed that this compound is slowly absorbed and eliminated after oral administration.

Q8: What in vitro and in vivo models have been used to study this compound's efficacy?

A8: this compound's efficacy has been extensively studied in various in vitro and in vivo models. In vitro studies have used cell lines like L929 fibroblasts, A431 cells, and SMMC-7721 liver cancer cells to assess its effects on cell proliferation, apoptosis, and migration. [, , ] In vivo studies have employed rat models to investigate its wound healing properties and anti-tumor activity against S180 sarcoma. [, , ]

Q9: Which analytical techniques have been employed to study this compound?

A9: Various analytical techniques have been utilized to study this compound, including:

- RP-HPLC: For determining this compound concentration in rat blood plasma and studying its pharmacokinetics. []

- HPCE: For quantifying Hongmaoxinjian and this compound in Radix Caulophyllis. []

- Non-aqueous capillary electrophoresis (NACE): For the simultaneous determination of Magnoflorine, this compound, and Caulophine in Caulophyllum robustum. []

- ESI-MS: For studying the binding of this compound and its symmetrical analog to quadruplex and duplex DNA structures. []

- A431 cell membrane chromatography (A431/CMC) combined with RPLC: For identifying target components from Radix Caulophylli that interact with the epidermal growth factor receptor (EGFR). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.